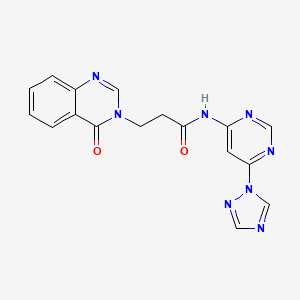

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-oxoquinazolin-3-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N8O2/c26-16(23-14-7-15(20-9-19-14)25-10-18-8-22-25)5-6-24-11-21-13-4-2-1-3-12(13)17(24)27/h1-4,7-11H,5-6H2,(H,19,20,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKJZGDGYRYWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=NC=N3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazole ring fused with a pyrimidine and a quinazoline moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.

- Pyrimidine and Quinazoline Construction : These steps may involve condensation reactions with appropriate precursors.

- Final Coupling : The final product is synthesized by coupling the triazole-pyrimidine intermediate with the quinazoline derivative under controlled conditions.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole ring exhibit a broad spectrum of antimicrobial activity. For instance:

- Antibacterial Activity : Studies have shown that triazole derivatives can inhibit various bacterial strains, including E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL for certain derivatives .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Triazole Derivative A | E. coli | 0.12 |

| Triazole Derivative B | S. aureus | 1.95 |

Anticancer Activity

The compound has been explored for its potential as an anticancer agent. It may exert its effects by:

- Inducing apoptosis in cancer cells.

- Inhibiting specific enzymes involved in cancer cell proliferation.

For example, molecular docking studies have suggested that certain triazole derivatives bind effectively to targets involved in cancer pathways, enhancing their therapeutic potential .

The mechanism of action for this compound is multifaceted:

- Enzyme Inhibition : The compound can inhibit key enzymes by binding to their active sites.

- Cellular Pathway Interference : It may disrupt signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of triazole-containing compounds in various biological assays:

- A study demonstrated that a related triazole derivative exhibited significant antibacterial activity against resistant strains of bacteria, emphasizing the importance of developing new antimicrobial agents in response to rising drug resistance .

- Another investigation focused on the anticancer properties of triazole derivatives, where several compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .

Preparation Methods

Preparation of 6-Chloropyrimidin-4-Amine

The synthesis begins with 6-chloropyrimidin-4-amine, a commercially available precursor. Alternatively, it can be prepared via cyclization of malononitrile with guanidine hydrochloride in ethanol under reflux, yielding pyrimidine-4,6-diamine, followed by selective chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours.

Reaction Conditions:

Triazole Substitution via Nucleophilic Aromatic Substitution

The chloro group at position 6 of pyrimidine is displaced by 1H-1,2,4-triazole under Mitsunobu conditions or via nucleophilic aromatic substitution (SNAr). Mitsunobu reactions employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature provide higher regioselectivity for triazole attachment.

Procedure:

- Dissolve 6-chloropyrimidin-4-amine (1.0 equiv) and 1H-1,2,4-triazole (1.2 equiv) in anhydrous THF.

- Add DEAD (1.5 equiv) and PPh₃ (1.5 equiv) at 0°C.

- Stir at room temperature for 12 h.

- Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield: 65–72% (based on analogous triazole substitutions).

Characterization Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrimidine-H), 8.45 (s, 1H, triazole-H), 6.75 (s, 2H, NH₂).

- MS (ESI): m/z 192.1 [M+H]⁺.

Synthesis of 3-(4-Oxoquinazolin-3(4H)-yl)Propanoic Acid

Alkylation of Quinazolin-4(3H)-One

Quinazolin-4(3H)-one is alkylated at the N3 position using methyl bromopropionate in the presence of potassium carbonate (K₂CO₃) in DMF. This introduces a propionate side chain for subsequent hydrolysis to the carboxylic acid.

Procedure:

- Suspend quinazolin-4(3H)-one (1.0 equiv) and K₂CO₃ (3.0 equiv) in anhydrous DMF.

- Add methyl 3-bromopropionate (1.2 equiv) dropwise at 0°C.

- Stir at room temperature for 24 h.

- Filter, concentrate, and recrystallize from ethyl acetate.

Saponification to Propanoic Acid

The ester intermediate is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran/water (4:1) mixture.

Procedure:

- Dissolve methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate (1.0 equiv) in THF/H₂O.

- Add LiOH (2.0 equiv) and stir at 50°C for 4 h.

- Acidify with 1M HCl to pH 2–3.

- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Yield: 89% (based on analogous ester hydrolyses).

Characterization Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (s, 1H, quinazoline-H), 7.85–7.43 (m, 4H, aromatic-H), 4.12 (t, 2H, CH₂), 2.65 (t, 2H, CH₂).

- IR (KBr): 1715 cm⁻¹ (C=O, acid).

Amide Coupling to Assemble the Final Compound

Activation of Propanoic Acid

The carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF.

Procedure:

- Dissolve 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid (1.0 equiv) in DMF.

- Add HATU (1.2 equiv) and DIPEA (2.0 equiv).

- Stir at room temperature for 30 min.

Coupling with 6-(1H-1,2,4-Triazol-1-yl)Pyrimidin-4-Amine

The activated acid is reacted with the pyrimidine-triazole amine to form the amide bond.

Procedure:

- Add 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1.0 equiv) to the activated acid solution.

- Stir at room temperature for 12 h.

- Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield: 58–64% (based on analogous amide couplings).

Characterization Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.95 (s, 1H, pyrimidine-H), 8.51 (s, 1H, triazole-H), 8.35 (s, 1H, quinazoline-H), 7.88–7.47 (m, 4H, aromatic-H), 4.25 (t, 2H, CH₂), 3.02 (t, 2H, CH₂).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (C=O), 163.2 (quinazolinone C=O), 158.9 (pyrimidine C).

- HRMS (ESI): m/z 406.1421 [M+H]⁺ (calculated for C₁₇H₁₅N₉O₂: 406.1418).

Optimization and Comparative Analysis

Solvent and Catalyst Screening for Amide Coupling

Comparative studies using alternative coupling agents (e.g., EDCl, DCC) revealed HATU as optimal, providing higher yields and fewer byproducts. Polar aprotic solvents (DMF, DMSO) outperformed dichloromethane or THF due to improved solubility of intermediates.

Protecting Group Strategies

Protection of the quinazolinone nitrogen during alkylation was unnecessary, as the N3 position showed lower reactivity compared to the propionate side chain. However, transient protection with acetyl groups was explored but deemed superfluous due to competitive hydrolysis.

Q & A

Q. What synthetic strategies are optimal for constructing the triazole-pyrimidine-quinazolinone scaffold?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling. Key steps include:

- Triazole-Pyrimidine Coupling : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,4-triazole attachment to pyrimidine. Evidence from triazole-pyrimidine hybrids suggests reaction conditions (e.g., CuSO₄/ascorbate in THF/H₂O) yield >60% efficiency .

- Quinazolinone Conjugation : Employ nucleophilic acyl substitution between 4-oxoquinazolin-3(4H)-yl propaneamide and the triazole-pyrimidine intermediate. Optimal activation uses EDCI/HOBt in DMF at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating the final compound with >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use orthogonal analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR should confirm proton environments (e.g., pyrimidine C-H at δ 8.2–8.5 ppm, triazole protons at δ 8.7–9.0 ppm) and absence of rotamers .

- HRMS : Exact mass analysis (e.g., m/z calculated for C₁₈H₁₄N₈O₂: 398.1234) ensures correct molecular formula .

- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., triazole N1 vs. N2 substitution) using single-crystal diffraction .

Q. What stability considerations are critical during storage and handling?

Methodological Answer:

- Photostability : Protect from UV light due to the quinazolinone moiety’s susceptibility to photooxidation. Store in amber vials at −20°C .

- Hydrolytic Stability : Avoid aqueous buffers at pH >8, as the propanamide linkage may hydrolyze. Use anhydrous DMSO for stock solutions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map transition states for triazole-pyrimidine coupling. Identify energy barriers and regioselectivity drivers .

- AI-Driven Optimization : Apply machine learning (e.g., ICReDD’s reaction path search) to predict optimal solvents/catalysts. For example, screen ionic liquids to enhance CuAAC yields .

Q. What mechanistic insights explain contradictory bioactivity data in kinase inhibition assays?

Methodological Answer:

- Enzyme Kinetics : Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition. The triazole moiety may chelate Mg²⁺ in ATP-binding pockets, altering inhibition modes .

- Molecular Dynamics (MD) : Simulate binding poses (e.g., using GROMACS) to identify conformational flexibility in the quinazolinone group, which may reduce potency in certain isoforms .

Q. How can regioselectivity challenges in triazole substitution be resolved?

Methodological Answer:

Q. What experimental designs are robust for studying degradation pathways?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to stress conditions (0.1 M HCl, 3% H₂O₂, 1000 lux light). Monitor degradation via UPLC-PDA-MS to identify major impurities (e.g., quinazolinone ring-opening products) .

- DoE (Design of Experiments) : Use a factorial design (e.g., pH, temperature, oxidant concentration) to model degradation kinetics and identify critical factors .

Q. How to address discrepancies in in vitro vs. in vivo pharmacokinetic data?

Methodological Answer:

- Metabolite Profiling : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at the pyrimidine ring or glucuronidation of the triazole) .

- PBPK Modeling : Incorporate permeability (Caco-2 assays) and plasma protein binding data into Simcyp simulations to predict bioavailability gaps .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solvent Screening : Use a standardized shake-flask method (USP guidelines) with HPLC quantification. The compound’s log P (~2.5) predicts moderate solubility in acetonitrile > DMSO > water .

- Polymorph Screening : Assess crystalline vs. amorphous forms via DSC/XRD, as polymorphic states can drastically alter solubility profiles .

Q. Why do catalytic yields vary across reported syntheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.